Benzyl (2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)carbamate
Description
Benzyl (2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)carbamate is a synthetic compound featuring a triazolopyrimidine core, a propylamino linker, and a benzyl carbamate group. The triazolopyrimidine moiety is a heterocyclic scaffold known for its bioactivity in agrochemical and pharmaceutical contexts, particularly in fungicides and enzyme inhibitors .
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propylamino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c25-16(10-21-18(26)27-12-14-5-2-1-3-6-14)19-8-4-7-15-9-20-17-22-13-23-24(17)11-15/h1-3,5-6,9,11,13H,4,7-8,10,12H2,(H,19,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLGRJUWWUKBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyrimidine structure have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in the activity of these targets . For instance, as an inhibitor, the compound would bind to its target and reduce its activity.
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Similar compounds have been reported to induce cell apoptosis and cell cycle arrest , suggesting potential anticancer activity.
Biological Activity
Benzyl (2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzyl group attached to a triazolo-pyrimidine moiety, which is known for its diverse biological properties. The specific structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes such as AXL receptor tyrosine kinase, which is involved in cancer progression and metastasis .
- Antimicrobial Activity : The triazole ring is known for its antifungal properties and has been linked to antibacterial effects against pathogens like E. coli and Staphylococcus aureus .
- Antiproliferative Effects : Some derivatives exhibit significant cytotoxicity against cancer cell lines by interfering with cell cycle progression and inducing apoptosis .
Biological Activity Data
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to this compound:
- Study on Anticancer Properties : A study demonstrated that derivatives with triazole moieties showed enhanced antiproliferative activity against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Research indicated that triazole-containing compounds exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria, suggesting their potential use in treating infections .
- Mechanistic Insights : Molecular docking studies provided insights into the binding interactions between the compound and target proteins involved in disease pathways, highlighting the importance of specific functional groups in enhancing bioactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolopyrimidine Moieties
The triazolopyrimidine core is a critical pharmacophore in agrochemicals. Key comparisons include:
Key Observations :
- Unlike Metosulam, which uses a sulfonamide group for herbicidal activity (ALS enzyme targeting), the benzyl carbamate in the target compound may enhance membrane permeability or stability .
Functional Group Variations
Benzyl Carbamate vs. Ester/Hydrazone Groups: Compounds like N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones () employ hydrazone and pyrazole groups for antimicrobial activity. In contrast, the benzyl carbamate in the target compound may reduce metabolic degradation compared to ester-based analogs, prolonging efficacy .
Triazolopyrimidine vs. Quinazoline Scaffolds: Quinazoline derivatives () exhibit antifungal activity but require larger aromatic systems for target binding.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The compound can be synthesized via nucleophilic substitution or carbamate coupling reactions. A validated approach involves General Procedure G (as described in and ), which uses a triazolopyrimidine core functionalized with a propylamine linker. Key steps include:
- Solvent optimization : A 1:1 petroleum ether-ethyl acetate mixture achieved 62% yield for analogous triazolopyrimidine derivatives .
- Temperature control : Maintain reaction temperatures between 70–80°C to minimize side reactions.
- Purification : Column chromatography with gradient elution (e.g., 1–5% methanol in dichloromethane) improves resolution.
Advanced: How can structure-activity relationship (SAR) studies evaluate this compound’s biological activity against targets like CB2 receptors or microtubules?
Answer:
Design SAR studies by systematically modifying:
- Triazolopyrimidine substituents : shows that bulky groups (e.g., cyclohexyl) at position 6 enhance CB2 receptor binding .
- Propylamine linker length : Shortening the chain may improve microtubule-stabilizing effects, as seen in ’s neuroprotective triazolopyrimidines .
- Carbamate group : Replace with urea or amide moieties to assess metabolic stability. Use radioligand binding assays (CB2) or tubulin polymerization assays (microtubules) for functional validation.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Prioritize:
- 1H NMR : Identify triazolopyrimidine protons (δ 8.47 ppm, singlet) and carbamate NH signals (δ 9.17–9.15 ppm, broad) .
- Mass spectrometry (ESI) : Confirm molecular ion peaks (e.g., m/z 451.2 [M+H]+ for analogs) .
- Elemental analysis : Validate purity (>98% C, H, N match between calculated and observed values) .
Advanced: What computational strategies predict binding modes with targets like adenylyl cyclase or microtubules?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with adenylyl cyclase () or β-tubulin ( ) .
- MD simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER).
- Pharmacophore modeling : Align with triazolopyrimidine scaffolds in ’s bioactive metabolites .
Basic: How should solubility challenges during in vitro assays be addressed?
Answer:
- Solvent selection : Use DMSO (≤0.1% v/v) for stock solutions. For aqueous buffers, add co-solvents like PEG-400 (10–20% v/v) .
- Surfactants : Include 0.01% Tween-80 to prevent aggregation .
- Sonication : Briefly sonicate (10–15 min) to disperse insoluble particles.
Advanced: What methodological considerations are essential for in vivo pharmacokinetic studies?
Answer:
- Dosing routes : Intravenous vs. oral administration to assess bioavailability ( ’s animal models) .
- Metabolite profiling : Use LC-MS/MS to identify carbamate hydrolysis products (e.g., benzyl alcohol derivatives) .
- Tissue distribution : Autoradiography or whole-body imaging to evaluate blood-brain barrier penetration (critical for neurodegenerative applications) .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Column chromatography : Use silica gel with ethyl acetate/petroleum ether (1:1) for baseline separation of carbamate byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to achieve >99% purity.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity validation .
Advanced: How can discrepancies between in vitro potency and in vivo efficacy be resolved?
Answer:
- Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation (e.g., esterase-mediated carbamate cleavage) .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction; high binding (>95%) may reduce in vivo activity .
- Prodrug design : Mask the carbamate as a tert-butyl ester to enhance stability ( ’s tert-butyl carbamate analogs) .
Basic: What analytical techniques confirm compound purity?
Answer:
- HPLC : Use a C18 column with UV detection at 254 nm; target ≥95% peak area .
- Melting point : Compare observed (e.g., 157°C) to literature values () .
- Elemental analysis : Accept ≤0.4% deviation for C, H, N .
Advanced: How can the carbamate moiety be modified to improve BBB penetration?
Answer:
- Lipophilicity adjustments : Introduce fluorine atoms ( ) or replace benzyl with smaller alkyl groups (e.g., methyl) .
- Prodrug strategies : Convert the carbamate to a lipophilic ester (e.g., pivaloyloxymethyl) for passive diffusion .
- Carrier-mediated transport : Conjugate with glucose or amino acid transporters ( ’s metabolite analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
